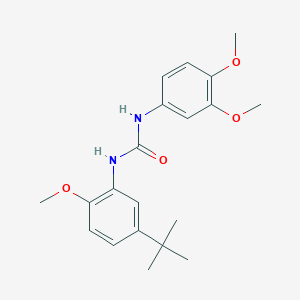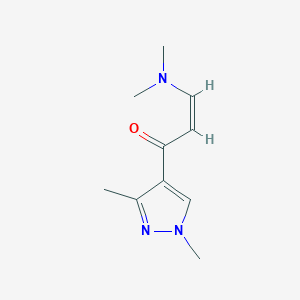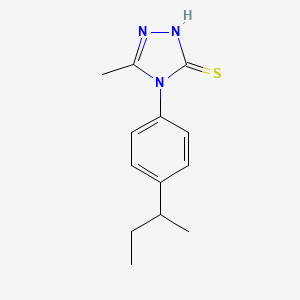
N-(5-tert-butyl-2-methoxyphenyl)-N'-(3,4-dimethoxyphenyl)urea
Overview
Description
N-(5-tert-butyl-2-methoxyphenyl)-N'-(3,4-dimethoxyphenyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme involved in the activation of B cells, which play a critical role in the immune response. TAK-659 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders.
Mechanism of Action
N-(5-tert-butyl-2-methoxyphenyl)-N'-(3,4-dimethoxyphenyl)urea selectively targets BTK, which is a key enzyme involved in B cell activation and signaling. BTK is essential for the development and survival of B cells, and its dysregulation has been implicated in various diseases, including cancer and autoimmune disorders. This compound binds to the active site of BTK and inhibits its activity, leading to decreased downstream signaling and B cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on BTK activity and downstream signaling pathways in B cells. This leads to decreased B cell proliferation and survival, which has potential therapeutic applications in the treatment of various diseases. This compound has also been shown to have antitumor activity in various cancer models, including lymphoma and leukemia.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-tert-butyl-2-methoxyphenyl)-N'-(3,4-dimethoxyphenyl)urea is its selectivity for BTK, which reduces the potential for off-target effects. This compound has also been shown to have potent inhibitory effects on BTK activity, making it a promising therapeutic candidate. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several potential future directions for research on N-(5-tert-butyl-2-methoxyphenyl)-N'-(3,4-dimethoxyphenyl)urea. One area of interest is the development of combination therapies that target multiple pathways involved in B cell activation and signaling. Another potential direction is the investigation of this compound in the treatment of autoimmune disorders, where dysregulation of B cell function is a key factor. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical settings.
Scientific Research Applications
N-(5-tert-butyl-2-methoxyphenyl)-N'-(3,4-dimethoxyphenyl)urea has been extensively studied in preclinical models for its potential therapeutic applications. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways in B cells, leading to decreased cell proliferation and survival. In vivo studies have demonstrated that this compound has antitumor activity in various cancer models, including lymphoma and leukemia.
properties
IUPAC Name |
1-(5-tert-butyl-2-methoxyphenyl)-3-(3,4-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-20(2,3)13-7-9-16(24-4)15(11-13)22-19(23)21-14-8-10-17(25-5)18(12-14)26-6/h7-12H,1-6H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPQXSCJRDUHDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2-bromo-3-phenyl-2-propen-1-ylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4691664.png)
![2-[1-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4691666.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(2-furyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4691672.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B4691677.png)
![5-({1-[3-(4-chlorophenoxy)propyl]-1H-indol-3-yl}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4691692.png)
![1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B4691701.png)
![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-2-thiophenecarboxamide](/img/structure/B4691705.png)

![N-{4-[(butylamino)sulfonyl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B4691718.png)

![8-methyl-2-(3-pyridinyl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4691753.png)
![N-methyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4691754.png)
![1-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furoyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4691757.png)